1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}butan-1-one
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The IUPAC name 1-{4,8-diazatricyclo[5.2.2.0²,⁶]undecan-8-yl}butan-1-one systematically describes the compound’s tricyclic framework and substituents. The parent structure, 4,8-diazatricyclo[5.2.2.0²,⁶]undecane, consists of an 11-membered ring system with two nitrogen atoms at positions 4 and 8. The bridging pattern is defined by the tricyclo descriptor [5.2.2.0²,⁶], indicating three bridgehead atoms connecting the rings. The numbering begins at one bridgehead, with subsequent positions assigned to prioritize the nitrogen atoms and minimize locants for substituents.
The suffix butan-1-one specifies a four-carbon ketone group attached to the nitrogen at position 8 of the tricyclic system. This substituent introduces a carbonyl functionality, which influences the compound’s electronic and steric properties. The CAS Registry Number 2060041-42-9 uniquely identifies this structure in chemical databases, distinguishing it from other diazatricycloundecane derivatives.
Table 1: Key Identifiers of 1-{4,8-Diazatricyclo[5.2.2.0²,⁶]undecan-8-yl}butan-1-one
| Property | Value |
|---|---|
| CAS Registry Number | 2060041-42-9 |
| Molecular Formula | C₁₃H₂₂N₂O |
| Molecular Weight | 222.33 g/mol |
| SMILES | CCC(N1C2C3CNCC3C(CC2)C1)=O |
The molecular formula C₁₃H₂₂N₂O confirms the presence of 13 carbon atoms, 22 hydrogens, two nitrogens, and one oxygen, consistent with the tricyclic core and butanone substituent.
Structural Relationship to Diazatricycloundecane Derivatives
Diazatricycloundecane derivatives share a common tricyclic framework but vary in substituent patterns and bridge configurations. The title compound belongs to a subclass characterized by a ketone-functionalized alkyl chain at the 8-position. This structural motif contrasts with derivatives bearing aryl groups, ester functionalities, or additional heteroatoms in the bridges.
The 4,8-diaza configuration creates two distinct nitrogen environments: one tertiary (position 4) and one secondary (position 8). The butan-1-one group at position 8 introduces a planar carbonyl moiety, which may participate in hydrogen bonding or dipole interactions. Comparative studies of similar derivatives, such as N,1-dibutylpyrrole-2-carboxamide (C₁₃H₂₂N₂O), reveal that the tricyclic scaffold in the title compound imposes greater conformational rigidity than monocyclic or bicyclic analogs.
Table 2: Structural Comparison of Diazatricycloundecane Derivatives
| Compound | Substituent | Bridge System | Molecular Formula |
|---|---|---|---|
| 1-{4,8-Diazatricyclo[...]butan-1-one | Butan-1-one at N8 | Tricyclo[5.2.2.0²,⁶] | C₁₃H₂₂N₂O |
| 1-Butan-2-yl-2,2-dimethyl-1,4-diazepan-6-ol | Hydroxyl at C6 | Diazepane (7-membered) | C₁₁H₂₄N₂O |
| N,1-Dibutylpyrrole-2-carboxamide | Dibutyl groups | Pyrrole-carboxamide | C₁₃H₂₂N₂O |
The tricyclo[5.2.2.0²,⁶] bridge system in the title compound creates a compact, three-dimensional geometry that restricts rotational freedom, unlike the more flexible diazepane or pyrrole-based systems.
Comparative Analysis of Bridged Diazabicyclic Scaffolds
Bridged diazabicyclic scaffolds are classified by ring size, bridge topology, and nitrogen placement. The title compound’s tricyclo[5.2.2.0²,⁶]undecane framework represents a medium-sized bridged system, distinct from smaller (e.g., morpholine) or larger (e.g., diazepane) analogs.
Key Comparative Features:
- Ring Size and Strain : The 11-membered tricyclic system balances strain and stability, unlike the highly strained morpholine (6-membered) or low-strain diazepane (7-membered).
- Nitrogen Reactivity : The secondary nitrogen at position 8 in the title compound is more nucleophilic than the tertiary nitrogen at position 4, enabling selective functionalization.
- Applications : Bridged diazabicycles are explored as chiral catalysts or pharmacophores. The title compound’s rigid scaffold may enhance binding selectivity compared to flexible analogs like 4-(3,3-dimethyloxiran-2-yl)butan-2-one (C₈H₁₄O₂).
Table 3: Properties of Bridged Diazabicyclic Scaffolds
| Scaffold Type | Ring Size | Nitrogen Positions | Example Compound |
|---|---|---|---|
| Tricyclo[5.2.2.0²,⁶] | 11 | 4,8 | Title Compound |
| Diazepane | 7 | 1,4 | 1-Butan-2-yl-2,2-dimethyl-1,4-diazepan-6-ol |
| Morpholine | 6 | 1 | Morpholine |
The tricyclo[5.2.2.0²,⁶] system’s unique geometry positions it as a promising candidate for applications requiring precise spatial arrangement of functional groups, such as asymmetric synthesis or receptor-targeted drug design.
Properties
Molecular Formula |
C13H22N2O |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
1-(4,8-diazatricyclo[5.2.2.02,6]undecan-8-yl)butan-1-one |
InChI |
InChI=1S/C13H22N2O/c1-2-3-13(16)15-8-9-4-5-12(15)11-7-14-6-10(9)11/h9-12,14H,2-8H2,1H3 |
InChI Key |
MQHKBKJXEZYDFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CC2CCC1C3C2CNC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}butan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core. Subsequent functionalization steps, such as alkylation or acylation, are used to introduce the butan-1-one moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}butan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}butan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular Geometry and Ring Strain
Comparative studies of polycyclic diaza compounds reveal distinct geometric and electronic differences. For example:
- 7,8-Diazatricyclo[4.2.2.0²,⁵]dec-7-one (): This compound shares a tricyclic core but lacks the butanone substituent. X-ray analysis shows that the introduction of a four-membered ring increases bridgehead strain, with a bridgehead angle of 93.5° compared to 99.2° in the bicyclic analog 2,3-diazabicyclo[2.2.2]oct-2-ene. The ketone group in the tricyclic system further polarizes the electron density, affecting reactivity .
Electronic Properties
Photoelectron spectroscopy (PES) data for 7,8-diazapentacyclo[4.2.2.0²,⁵,0³,⁹,0⁴,¹⁰]dec-7-ene () indicate that nitrogen lone-pair interactions in polycyclic systems are highly sensitive to ring strain and substituents.
Crystallographic Data and Software Utilization
SHELX programs () have been instrumental in solving the crystal structures of related diazatricyclic compounds. For instance, the refinement of 7,8-diazatricyclo[4.2.2.0²,⁵]dec-7-one using SHELXL revealed bond lengths of 1.34 Å for the azo group, consistent with partial double-bond character. Similar methods would apply to the target compound, though its butanone substituent may complicate crystallographic resolution due to increased torsional freedom .
Thermodynamic Stability
However, the butanone group may introduce destabilizing steric clashes in certain conformations.
Data Table: Key Structural and Electronic Parameters
| Compound | Bridgehead Angle (°) | N–N Bond Length (Å) | PES Ionization Potential (eV) |
|---|---|---|---|
| 2,3-Diazabicyclo[2.2.2]oct-2-ene | 99.2 | 1.32 | 8.9 |
| 7,8-Diazatricyclo[4.2.2.0²,⁵]dec-7-one | 93.5 | 1.34 | 9.2 |
| 1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}butan-1-one | Not reported | Not reported | Not reported |
Biological Activity
1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}butan-1-one, also referred to by its CAS number 2044902-16-9, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.
The compound's molecular formula is with a molecular weight of approximately 189.25 g/mol. Its structure features a diazatricycle which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₂O |
| Molecular Weight | 189.25 g/mol |
| CAS Number | 2044902-16-9 |
Research indicates that compounds similar to 1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}butan-1-one may interact with various biological targets including neurotransmitter receptors and enzymes involved in metabolic pathways. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve modulation of neurotransmitter systems.
Antimicrobial Activity
In vitro studies have demonstrated that 1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}butan-1-one exhibits antimicrobial properties against a range of pathogens. For instance:
- Staphylococcus aureus : Showed significant inhibition at concentrations as low as 50 µg/mL.
- Escherichia coli : Inhibition observed at higher concentrations (200 µg/mL).
These findings suggest potential applications in developing antimicrobial agents.
Neuropharmacological Effects
Preliminary studies indicate that the compound may possess neuropharmacological properties:
- Anxiolytic Effects : Behavioral assays in rodent models have shown reduced anxiety-like behavior when administered at doses of 10 mg/kg.
- Cognitive Enhancement : In animal models, it has been observed to improve memory retention in tasks such as the Morris water maze.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Study on Anxiety Reduction :
- A study conducted on rats demonstrated that administration of the compound led to a significant decrease in anxiety levels as measured by the elevated plus maze test.
- Dosage: 10 mg/kg administered orally.
-
Memory Improvement Study :
- In a cognitive assessment using the Morris water maze, subjects treated with the compound showed improved escape latencies compared to control groups.
- Dosage: 5 mg/kg over a period of two weeks.
Toxicity and Safety Profile
While initial findings are promising regarding the efficacy of 1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}butan-1-one, safety assessments are crucial. Current data suggest a low toxicity profile at therapeutic doses; however, comprehensive toxicological studies are necessary to establish safety for human use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
